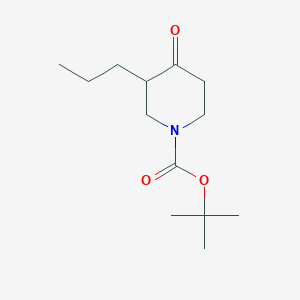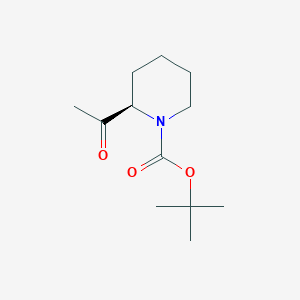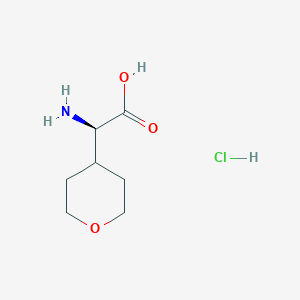
2-(2-Fluorophenyl)-2-methylcyclopropane-1-carboxylic acid
Descripción general
Descripción
2-(2-Fluorophenyl)-2-methylcyclopropane-1-carboxylic acid, also known as FMCP, is an important organic compound used in a variety of scientific research applications. It is a colorless, crystalline solid that is soluble in water and other polar solvents. FMCP has a wide range of potential applications, including use as a building block for the synthesis of complex molecules, as a reagent for organic synthesis, and as a catalyst for chemical reactions.
Aplicaciones Científicas De Investigación
2-(2-Fluorophenyl)-2-methylcyclopropane-1-carboxylic acid has a wide range of potential applications in scientific research. It has been used as a building block for the synthesis of complex molecules, as a reagent for organic synthesis, and as a catalyst for chemical reactions. It has also been used in the synthesis of drug molecules, such as the anti-inflammatory drug ibuprofen, and in the synthesis of materials for use in medical devices.
Mecanismo De Acción
2-(2-Fluorophenyl)-2-methylcyclopropane-1-carboxylic acid acts as a catalyst for chemical reactions. It is able to activate molecules by forming strong hydrogen bonds with them. This allows the molecules to react more quickly and efficiently, resulting in faster reaction times and higher yields.
Biochemical and Physiological Effects
2-(2-Fluorophenyl)-2-methylcyclopropane-1-carboxylic acid is not known to have any direct biochemical or physiological effects in humans. However, it has been used in the synthesis of compounds that do have biochemical and physiological effects, such as ibuprofen.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 2-(2-Fluorophenyl)-2-methylcyclopropane-1-carboxylic acid in laboratory experiments is its ability to activate molecules quickly and efficiently. It is also relatively easy to synthesize, and is not toxic or hazardous. However, it is important to note that 2-(2-Fluorophenyl)-2-methylcyclopropane-1-carboxylic acid is not soluble in many organic solvents, so it may be difficult to use in some experiments.
Direcciones Futuras
The future of 2-(2-Fluorophenyl)-2-methylcyclopropane-1-carboxylic acid is promising. It has potential applications in the synthesis of complex molecules, in organic synthesis, and in the development of medical devices. It may also be used in the synthesis of new drugs, or in the development of new catalysts for chemical reactions. Additionally, research is being conducted to explore the use of 2-(2-Fluorophenyl)-2-methylcyclopropane-1-carboxylic acid in the production of polymers and other materials. Finally, further research is needed to explore the potential biochemical and physiological effects of 2-(2-Fluorophenyl)-2-methylcyclopropane-1-carboxylic acid.
Propiedades
IUPAC Name |
2-(2-fluorophenyl)-2-methylcyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FO2/c1-11(6-8(11)10(13)14)7-4-2-3-5-9(7)12/h2-5,8H,6H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLVZNENRYLPASX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1C(=O)O)C2=CC=CC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Fluorophenyl)-2-methylcyclopropane-1-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![8-(Benzyloxy)-3-iodoimidazo[1,2-a]pyridine](/img/structure/B1441373.png)







![2-Bromo-5-methylimidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B1441388.png)
![Benzoic acid, 4-[(4-bromophenyl)sulfonyl]-, ethyl ester](/img/structure/B1441389.png)


